molecular formula C12H16N2O4S B6594002 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 889941-08-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6594002
CAS No.: 889941-08-6
M. Wt: 284.33 g/mol
InChI Key: XJWKTFSPDLRWAP-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
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Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C13H15N3O3SC_{13}H_{15}N_3O_3S, and it has garnered interest in medicinal chemistry due to its diverse functional groups that may interact with various biological targets.

Structural Characteristics

The compound integrates several key structural elements:

  • Tetrahydrothiophene moiety : This component contributes to the compound's reactivity and potential interactions with biological macromolecules.
  • Indazole ring : Known for its pharmacological significance, this ring structure may influence the compound's biological activity.
  • Carboxylic acid group : This functional group is crucial for the compound's solubility and interaction with biological systems.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, analgesic, and anticancer properties. Below are some of the key findings related to the biological activity of this compound:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound demonstrate notable antimicrobial effects. For instance:

  • Case Study : A study conducted on various derivatives indicated that compounds featuring the dioxo tetrahydrothiophene structure showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.

Analgesic Activity

The analgesic potential of compounds related to this compound has been evaluated using the "hot plate" method:

  • Findings : In tests on outbred white mice, certain derivatives exhibited analgesic effects surpassing those of standard analgesics like metamizole. This suggests a promising avenue for developing new pain management therapies.

Anticancer Properties

The compound's ability to modulate specific cellular pathways has been explored in cancer research:

  • Mechanism : It is hypothesized that the compound can inhibit tumor cell proliferation by interfering with signaling pathways involved in cell cycle regulation. In vitro studies have shown reduced viability of cancer cell lines treated with this compound.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Interaction studies typically involve:

  • Molecular Docking : Simulations have been conducted to predict binding affinities with various targets such as enzymes and receptors.
  • In Vitro Assays : These assays help confirm the predicted interactions and assess the biological effects observed in cellular models.

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesNotable Biological Activity
Compound ATetrahydropyridazine coreAntimicrobial
Compound BIndazole derivativeAnalgesic
Compound CThiophene-based structureAnticancer

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-12(16)11-9-3-1-2-4-10(9)14(13-11)8-5-6-19(17,18)7-8/h8H,1-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWKTFSPDLRWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126991
Record name 4,5,6,7-Tetrahydro-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889941-08-6
Record name 4,5,6,7-Tetrahydro-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889941-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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